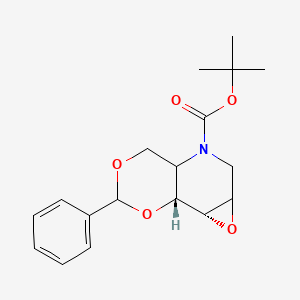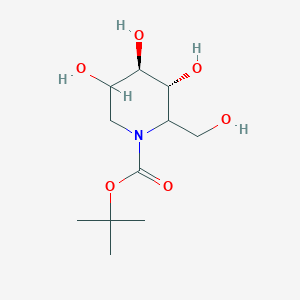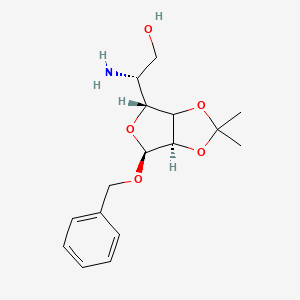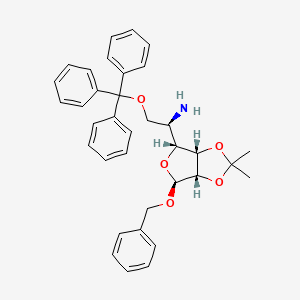![molecular formula C₂₄H₂₃ClO₂ B1140237 4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol CAS No. 119757-57-2](/img/structure/B1140237.png)
4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol involves multiple steps, including etherization, reduction, dizaotization, and hydrolysis reactions. An efficient multigram-scale synthesis of 4-(ω-chloroalkoxy)phenols, which are structurally related to our compound of interest, has been proposed, achieving yields greater than 70% from starting materials like 4-hydroxybenzaldehyde (Zinin et al., 2017).
Molecular Structure Analysis
Molecular structure determination using X-ray crystallography has been extensively utilized for compounds with similar structural features. For instance, biomolecular docking, synthesis, crystal structure, and bioassay studies of structurally related tetrazoles have been conducted, revealing their crystallization in the monoclinic space group and detailed cell parameters (Al-Hourani et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol derivatives may include oxidative polymerization and etherification processes. For example, oxidative polymerization of phenolic derivatives has been catalyzed by enzymes such as horseradish peroxidase, producing polymers with unique properties (Turac & Sahmetlioglu, 2010).
Aplicaciones Científicas De Investigación
Antioxidant and Therapeutic Roles
Phenolic compounds like Chlorogenic Acid (CGA) are renowned for their antioxidant activity, offering protection against oxidative stress and various diseases. CGA, for example, exhibits a wide array of therapeutic roles including anti-inflammatory, cardioprotective, and neuroprotective effects. It is also involved in modulating lipid metabolism and glucose regulation, which can be beneficial in treating metabolic disorders such as diabetes and obesity (M. Naveed et al., 2018). The inclusion of phenolic compounds in food, either as additives or nutraceuticals, is supported by their health-promoting properties and their role in the prevention and treatment of metabolic syndrome (Jesús Santana-Gálvez et al., 2017).
Environmental and Toxicological Considerations
Environmental studies have focused on the occurrence and impact of synthetic phenolic antioxidants (SPAs), which are widely used to retard oxidative reactions in various products. Despite their beneficial roles, SPAs raise concerns due to their potential toxicity and presence in environmental matrices, necessitating further research into their effects and the development of safer alternatives (Runzeng Liu & S. Mabury, 2020).
Applications in Food Science
The functionality, bioavailability, and sensory attributes of fortified foods can be significantly improved through the use of phenolics-loaded nanocarriers. This innovative approach addresses the challenges associated with the direct use of phenolics, such as poor solubility and instability, enhancing their practical applications in the food industry (Mojtaba Delfanian & M. Sahari, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-[1-[4-(2-chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLAEGCSWYNGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

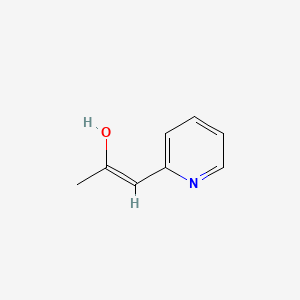
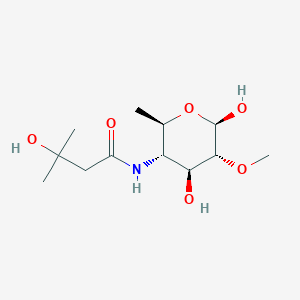


![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
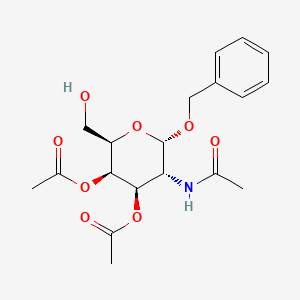
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)

